molecular formula C18H17NO4 B2945133 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1351600-17-3

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2945133
CAS No.: 1351600-17-3
M. Wt: 311.337
InChI Key: NWHNEOAOFUJSGG-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic carboxamide compound supplied strictly for research use. This chemical features a benzodioxole ring system connected via an amide linkage to a hydroxy-substituted indane group, a structure of significant interest in medicinal and flavor chemistry. Based on its structural relatives, this compound is hypothesized to have potential application as a flavor modulator or tastant in research settings. Similar compounds, such as those in the same chemical family, have been investigated for their ability to interact with taste receptors, particularly those associated with sweet and umami sensations . For instance, other aromatic amides have been patented for use as sweet and/or umami flavor modifiers, tastants, and taste enhancers in comestible compositions like foods and beverages . The presence of the benzodioxole moiety is a common feature in compounds that exhibit biological activity. Researchers may value this compound for studying structure-activity relationships (SAR) of taste perception, developing novel synthetic ligands for G-protein-coupled receptors (GPCRs), or exploring new molecular entities in sensory science. The mechanism of action for such compounds typically involves high-affinity binding to specific taste receptors on the tongue, potentially enhancing or modifying the perceived intensity of flavors without adding significant caloric value. This product is intended for laboratory research by qualified professionals only. It is not for diagnostic or therapeutic use, nor for consumption by humans or animals. Please refer to the product's safety data sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17(13-5-6-15-16(9-13)23-11-22-15)19-10-18(21)8-7-12-3-1-2-4-14(12)18/h1-6,9,21H,7-8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHNEOAOFUJSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure that combines an indene moiety with a benzo[d][1,3]dioxole carboxamide group. The synthesis typically involves several steps:

  • Preparation of 1-hydroxy-2,3-dihydro-1H-indene : Achieved through the reduction of indanone using sodium borohydride.
  • Synthesis of benzo[d][1,3]dioxole-5-carboxylic acid : This can be synthesized by condensing catechol with phthalic anhydride under acidic conditions.
  • Formation of the carboxamide linkage : The final step involves coupling the indene and benzo[d][1,3]dioxole derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Biological Activity

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems.

The compound's hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The indene and benzo[d][1,3]dioxole moieties are capable of interacting with hydrophobic pockets in proteins, potentially modulating their function.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that the compound could significantly reduce the viability of human breast cancer cells (MCF-7) in vitro.
  • Anti-inflammatory Effects : Another study highlighted its potential to inhibit pro-inflammatory cytokines in macrophages, suggesting a role in mitigating inflammatory responses. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated cells.

Data Tables

Biological Activity Effect Reference
AntitumorInduces apoptosis in MCF-7 cells
Anti-inflammatoryInhibits TNF-alpha and IL-6 production

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzodioxole carboxamides exhibit structure-dependent pharmacological and functional properties. Below is a detailed comparison:

Structural and Functional Diversity

Compound Name Substituent on Amide Nitrogen Biological Activity/Application Key Data (Potency/IC₅₀) References
IIc : N-(3-(trifluoromethyl)phenyl) derivative 3-(Trifluoromethyl)phenyl α-Amylase inhibition (Antidiabetic) Significant hypoglycemic effect in vivo
S807 : N-(heptan-4-yl) derivative Heptan-4-yl Umami flavor enhancer Equivalent to MSG at 1/1000 concentration
9o : N-((2-bromo-4-isopropylphenyl)carbamothioyl) 2-Bromo-4-isopropylphenyl (thiourea-linked) h-P2X4R antagonist IC₅₀ = 0.039 ± 0.07 μM
9q : N-(quinolin-8-ylcarbamothioyl) Quinolin-8-yl (thiourea-linked) h-P2X7R antagonist IC₅₀ = 0.018 ± 0.06 μM
MDC : N-(4-methoxybenzyl)-6-nitro derivative 4-Methoxybenzyl Cardiovascular preventive agent Monoclinic crystal (Z=2); DFT energy gap = 3.54 eV
BNBC : 6-bromo-N-(naphthalen-1-yl) derivative Naphthalen-1-yl Human STING agonist (Antiviral) Induces IFN response; inhibits flaviviruses
Ex.5H/5K (Givaudan derivatives) 1-Isopropylisobutyl or similar alkyl groups Cooling sensation agents Subjective cooling scores: 0.9–1.5

Key Structural-Activity Relationships

  • Antidiabetic Activity : The trifluoromethyl group in IIc enhances metabolic stability and binding to α-amylase .
  • Umami Flavor : Branched alkyl chains (e.g., heptan-4-yl in S807) optimize receptor interaction at low concentrations .
  • Receptor Antagonism : Thiourea-linked aromatic groups (9o, 9q) confer selectivity for P2X4/P2X7 receptors .
  • Sensory Effects : Bulky alkyl substituents (Ex.5H/5K) enhance trigeminal cooling effects via TRPM8 receptor modulation .

Toxicological and Metabolic Profiles

  • S807 and S9229 : Rapid oxidative metabolism in rat/human liver microsomes; deemed safe for food applications after subchronic toxicological evaluation .
  • BNBC : Activates STING-dependent cytokines without reported cytotoxicity in fibroblasts .

Preparation Methods

Synthesis of Benzo[d]Dioxole-5-Carboxylic Acid

The benzo[d]dioxole ring system is typically constructed via cyclization of catechol derivatives. A practical route involves diethyl oxalate-mediated cyclization of methyl gallate under acidic conditions. For instance, treatment of methyl gallate with diethyl oxalate and sulfuric acid yields methyl benzo[d]dioxole-5-carboxylate, which is hydrolyzed to the free acid using aqueous NaOH.

Key reaction conditions :

Step Reagents/Conditions Yield
Cyclization Diethyl oxalate, H2SO4, 60°C 78%
Hydrolysis 2M NaOH, reflux, 4h 92%

Alternative methods employ Pd-catalyzed arylation to assemble the benzodioxole core, though this is more common in alkaloid syntheses.

Preparation of (1-Hydroxy-2,3-Dihydro-1H-Inden-1-yl)Methanamine

The indene amine moiety is synthesized via reductive amination of (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methanone. The ketone is first treated with ammonium acetate and sodium cyanoborohydride in methanol, followed by purification via column chromatography.

Challenges :

  • The hydroxyl group adjacent to the carbonyl may lead to side reactions (e.g., elimination).
  • Protection strategies : Silane-based protecting groups (e.g., TBSCl) are employed to temporarily mask the hydroxyl group during amination.

Optimized conditions :

Step Reagents/Condients Yield
Reductive amination NH4OAc, NaBH3CN, MeOH, 24h 65%

Amide Coupling Strategies

The final step involves coupling the carboxylic acid and amine. Carbodiimide-mediated coupling using EDCl/HOBt in DMF is preferred for sterically hindered substrates:

Procedure :

  • Activate benzo[d]dioxole-5-carboxylic acid with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C.
  • Add (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methanamine (1.0 equiv) and stir at room temperature for 12h.
  • Purify via recrystallization (ethanol/water).

Comparative coupling efficiencies :

Coupling Agent Solvent Temp (°C) Yield
EDCl/HOBt DMF 25 88%
DCC/DMAP CH2Cl2 0→25 72%
HATU DMF 25 85%

Stereochemical Considerations

The hydroxyl group at the indene’s 1-position introduces a stereocenter. While most syntheses yield racemic mixtures, asymmetric hydrogenation using Noyori catalysts (e.g., Ru-(S)-BINAP) can achieve enantiomeric excess >99%. This method, however, requires prior protection of the hydroxyl group as a silyl ether.

Industrial-Scale Adaptations

For large-scale production, continuous flow chemistry minimizes side reactions during amide coupling. A patented protocol uses sulfuryl chloride for efficient chlorination of intermediates, enhancing purity.

Critical parameters :

  • Residence time : <5 minutes to prevent over-chlorination.
  • Temperature : −10°C to suppress byproduct formation.

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